Pseudoerythromycin A enol ether

Erythromycin stability Forced degradation Impurity profiling

Pseudoerythromycin A enol ether (CAS 105882-69-7, synonym LY267108, EP Impurity F) is a well-characterized degradation product of the macrolide antibiotic erythromycin A, formed via a C13→C11 translactonization rearrangement under neutral to weakly alkaline conditions. The compound possesses a 12-membered macrocyclic ring structure, distinguishing it from the 14-membered erythromycin A enol ether formed under acidic conditions.

Molecular Formula C37H65NO12
Molecular Weight 715.9 g/mol
CAS No. 105882-69-7
Cat. No. B020616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudoerythromycin A enol ether
CAS105882-69-7
Synonyms(2R,3R,6R,7S,8S,9R,10R)-7-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-3-[(1R,2R)-1,2-dihydroxy-1-methylbutyl]-2,6,8,10,12-pentamethyl-9-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-4,13-dioxabicyclo[8.2.1]tridec-
Molecular FormulaC37H65NO12
Molecular Weight715.9 g/mol
Structural Identifiers
SMILESCCC(C(C)(C1C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)O
InChIInChI=1S/C37H65NO12/c1-14-25(39)37(10,43)32-20(4)28-18(2)16-36(9,50-28)31(49-34-27(40)24(38(11)12)15-19(3)45-34)21(5)29(22(6)33(42)48-32)47-26-17-35(8,44-13)30(41)23(7)46-26/h19-27,29-32,34,39-41,43H,14-17H2,1-13H3/t19-,20+,21+,22-,23+,24+,25-,26+,27-,29+,30+,31-,32-,34+,35-,36-,37-/m1/s1
InChIKeyNMIWBQUQCOMGHJ-FYFYGOHNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pseudoerythromycin A Enol Ether (CAS 105882-69-7) Procurement Guide: Analytical Standard for Erythromycin Stability Studies


Pseudoerythromycin A enol ether (CAS 105882-69-7, synonym LY267108, EP Impurity F) is a well-characterized degradation product of the macrolide antibiotic erythromycin A, formed via a C13→C11 translactonization rearrangement under neutral to weakly alkaline conditions [1]. The compound possesses a 12-membered macrocyclic ring structure, distinguishing it from the 14-membered erythromycin A enol ether formed under acidic conditions [2]. It is commercially supplied as an analytical standard (≥90%–≥98% HPLC purity) for use in erythromycin A stability studies, impurity profiling, and pharmaceutical quality control applications .

Why Erythromycin Degradation Products Cannot Be Interchanged: Pseudoerythromycin A Enol Ether vs. Erythromycin A Enol Ether


Pseudoerythromycin A enol ether and erythromycin A enol ether (CAS 33396-29-1) are chemically and functionally distinct degradation products that cannot substitute for one another in analytical or research workflows. Their formation pathways are pH-dependent and mutually exclusive: pseudoerythromycin A enol ether forms exclusively under neutral to alkaline conditions (pH 7.5–11) via C13→C11 translactonization, while erythromycin A enol ether forms under acidic conditions [1]. Critically, the two compounds exhibit divergent biological activities—both lack antibacterial activity relative to erythromycin A, but pseudoerythromycin A enol ether (LY267108) demonstrates a distinct pharmacological profile, including the ability to increase lower esophageal sphincter (LES) pressure in vivo, a property leveraged in gastrointestinal research [2]. Substituting one degradation marker for the other would invalidate stability-indicating analytical methods and confound pharmacological interpretation.

Quantitative Differentiation Evidence for Pseudoerythromycin A Enol Ether (CAS 105882-69-7) Relative to Comparators


pH-Dependent Formation Pathway: Alkaline-Specific Degradation vs. Acidic Erythromycin A Enol Ether

Pseudoerythromycin A enol ether forms under neutral to alkaline aqueous conditions (pH 7.5–11) via a base-catalyzed C13→C11 translactonization mechanism. In contrast, erythromycin A enol ether (CAS 33396-29-1, EP Impurity E) forms under acidic conditions. Kim et al. (2004) demonstrated that in weakly alkaline Tris-HCl buffer (pH 7.0–9.0, 0.1–0.5 M), hydroxide ion catalyzes pseudo-first-order hydrolysis of the lactonyl ester bond of erythromycin A-6,9-hemiketal, followed by C13→C11 translactonization and internal dehydration to yield pseudoerythromycin A enol ether [1]. Paesen et al. (1995) confirmed this pH specificity, detecting pseudoerythromycin A enol ether as a primary degradation product in alkaline solutions (pH 7.5–11) alongside pseudoerythromycin A hemiketal and a lactone-opened hydrolysis product, while erythromycin A enol ether was not observed under these conditions [2]. This pH-dependent formation pathway means that pseudoerythromycin A enol ether serves as the definitive marker for alkaline degradation of erythromycin A, whereas erythromycin A enol ether is the marker for acidic degradation—they are not interchangeable in stability-indicating methods.

Erythromycin stability Forced degradation Impurity profiling

Structural Distinction: 12-Membered Ring Pseudoerythromycin vs. 14-Membered Erythromycin A Enol Ether

Pseudoerythromycin A enol ether possesses a unique 12-membered macrocyclic ring resulting from C13→C11 translactonization, whereas erythromycin A enol ether retains the native 14-membered lactone ring. Kibwage et al. (1987) first characterized five pseudoerythromycin derivatives from Streptomyces erythraeus mother liquor concentrates, establishing by mass spectrometry and ¹H/¹³C NMR that these compounds feature a 12-membered macrocyclic ring formed by trans-lactonization between the C11-hydroxyl and the lactone carbonyl, accompanied by very little antimicrobial activity [1]. Grover et al. (2001) subsequently used in situ ¹³C NMR spectroscopy to monitor the formation of pseudoerythromycin A enol ether during oximation of erythromycin A, confirming that the compound arises via translactonization of erythromycin A enol ether formed as a result of acid degradation, with co-formation of 8,9-anhydroerythromycin A 6,9-hemiketal and erythromycin A 6,9:9,12-spiroketal as minor products [2].

Structural elucidation NMR characterization Translactonization

Functional Selectivity: LES Pressure Increase Without Antibacterial Activity vs. Erythromycin A and Motilin

Greenwood et al. (1994) conducted a head-to-head comparison of LY267108 (pseudoerythromycin A enol ether), erythromycin A (EM-A), and motilin on lower esophageal sphincter (LES) pressure in ketamine-anesthetized cats using a Dent sleeve manometry system. LY267108 increased LES pressure comparably to both motilin and EM-A. Critically, LY267108 did not alter LES relaxation in response to a swallow, and it increased LES pressure in animals with experimentally reduced basal LES pressure (induced by 0.1 N HCl esophageal perfusion for 3 days or by isoproterenol at 3.0 µg/kg i.v.). Unlike EM-A, LY267108 possesses no significant antimicrobial activity [1]. This functional uncoupling of prokinetic activity from antibacterial activity is a key differentiating feature. The authors concluded that LY267108 may be useful in treating gastroesophageal reflux disease (GERD) by increasing LES pressure as a barrier to reflux, without the antibiotic liability of erythromycin A [1].

Gastrointestinal motility Lower esophageal sphincter Motilin receptor

Purity Grade Differentiation: ≥98% (Santa Cruz/Chemscene) vs. ≥90% (Sigma Aldrich) HPLC Purity for Analytical Standard Applications

Commercially available pseudoerythromycin A enol ether is supplied at two distinct purity tiers. Sigma Aldrich (Product No. 38874) offers the compound as an analytical standard with assay ≥90% (HPLC), suitable for routine chromatographic applications including HPLC and GC . Santa Cruz Biotechnology (Catalog sc-...), Chemscene (Cat. CS-0043200), and 10X CHEM supply the compound at ≥98% purity (HPLC) . For pharmaceutical impurity reference standard applications—particularly those supporting ANDA/NDA filings, method validation (AMV), and GMP-compliant quality control—higher purity (≥98%) is generally preferred to minimize interference from co-eluting impurities. The ≥98% grade is also recommended for quantitative NMR and mass spectrometric characterization studies where impurity signals may obscure spectral interpretation. Notably, the European Pharmacopoeia specifies Impurity F (pseudoerythromycin A enol ether) limits at ≤1.0% in erythromycin drug substance , underscoring the need for a well-characterized reference standard of defined purity.

Analytical reference standard HPLC purity Quality control

Regulatory Identity and Compendial Specification: EP Impurity F with Defined HPLC Separation and Quantification

Pseudoerythromycin A enol ether is codified as Erythromycin EP Impurity F in the European Pharmacopoeia (Ph. Eur.) monograph for erythromycin. A validated stability-indicating HPLC method developed by Jeelani et al. (2021) achieved separation of erythromycin, erythromycin B, erythromycin C, and nine EP impurities including Impurity F on a Waters XBridge C18 column (100 mm × 4.6 mm, 3.5 µm) using gradient elution with 0.4% ammonium hydroxide in water and methanol, with UV detection at 215 nm [1]. The method demonstrated that pseudoerythromycin A enol ether (Impurity F) is well-resolved from erythromycin and other degradation products, with forced degradation studies confirming its formation under alkaline stress conditions. In commercial erythromycin drug substance, Impurity F is controlled at ≤1.0%, while individual unspecified impurities are limited to ≤0.4% . Deubel (2006) demonstrated that the Ph. Eur. method could be significantly improved using an endcapped cyanopropyl stationary phase at 25°C with enhanced selectivity for pseudoerythromycin A enol ether relative to co-eluting related substances [2].

Pharmaceutical impurity Pharmacopoeia compliance Stability-indicating method

Optimal Procurement and Application Scenarios for Pseudoerythromycin A Enol Ether (CAS 105882-69-7)


Alkaline Forced Degradation Studies for Erythromycin Drug Product Stability Testing

Pseudoerythromycin A enol ether is the definitive marker compound for alkaline degradation of erythromycin A in pharmaceutical stability studies. As demonstrated by Paesen et al. (1995), the compound is one of three degradation products formed in neutral to alkaline solutions (pH 7.5–11) and can be detected as early as 1 week in erythromycin-containing cream formulations stored at 25°C [1]. Analytical laboratories conducting ICH Q1A(R2) forced degradation studies should procure this reference standard to accurately identify and quantify alkaline degradation products, which are distinct from the acidic degradation marker erythromycin A enol ether. The Kim et al. (2004) kinetic model provides a predictive framework for degradation rate as a function of pH (3.0–10.0), ionic strength, and temperature, enabling rational study design [2].

Erythromycin Impurity Profiling for ANDA/NDA Regulatory Submissions

As EP Impurity F, pseudoerythromycin A enol ether must be quantified in erythromycin drug substance and drug product batches to demonstrate compliance with Ph. Eur. specifications (≤1.0% limit). The Jeelani et al. (2021) stability-indicating HPLC method validated the separation of Impurity F from erythromycin and eight other EP impurities on a C18 column with UV detection at 215 nm, achieving the specificity, linearity, accuracy, and precision required by ICH Q2(R1) [1]. Laboratories supporting ANDA/NDA filings should procure the ≥98% purity grade with full characterization data (HPLC, MS, ¹H/¹³C NMR, TGA) as provided by vendors supplying Structure Elucidation Reports (SER) compliant with regulatory guidelines [2].

Gastrointestinal Motility Research Requiring Motilin Receptor Agonism Without Antibacterial Confound

For academic and industrial researchers investigating motilin receptor pharmacology or developing prokinetic agents for GERD, LY267108 (pseudoerythromycin A enol ether) provides a unique pharmacological tool. Greenwood et al. (1994) demonstrated that LY267108 increases LES pressure in normal cats and in animals with experimentally reduced LES pressure (HCl perfusion or isoproterenol models), without affecting swallow-induced LES relaxation [1]. Critically, LY267108 lacks the antibacterial activity of erythromycin A, allowing researchers to isolate prokinetic effects from antimicrobial confounding in both in vitro and in vivo experimental systems. This compound is particularly relevant for target validation studies where motilin receptor agonism must be demonstrated independently of ribosomal binding.

Monocyte-to-Macrophage Differentiation Studies in Immunomodulatory Research

Pseudoerythromycin A enol ether has been reported to promote monocyte differentiation into macrophages at a concentration of 10 µM in cell-based assays [1]. This property situates the compound within a broader class of 12-membered non-antibacterial macrolides (EM900 series) under investigation as immunomodulatory and anti-inflammatory agents. Researchers studying macrolide-mediated immunomodulation—particularly the differentiation of the human monocytic cell line THP-1 to macrophages—may find pseudoerythromycin A enol ether useful as a structurally defined degradation product comparator to novel synthetic pseudoerythromycin derivatives described in patents by the Kitasato Institute [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pseudoerythromycin A enol ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.